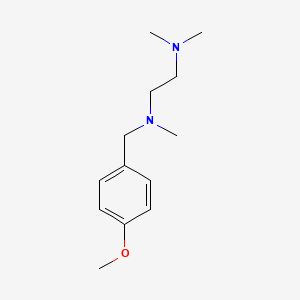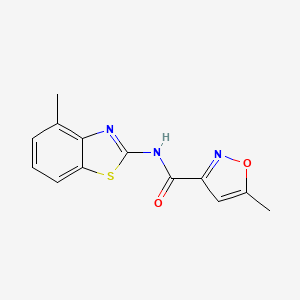
1-(4-chloro-2-nitrobenzoyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-2-nitrobenzoyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNEP and belongs to the class of piperazine derivatives. CNEP has been extensively studied for its unique properties and potential benefits in the field of medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of CNEP is not fully understood. However, it is believed that CNEP exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, CNEP increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which can protect the brain from oxidative stress and inflammation.
Biochemical and Physiological Effects:
CNEP has been shown to exhibit potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease. CNEP has also been shown to exhibit neuroprotective effects, which can protect the brain from various neurotoxic insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CNEP is its potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease. However, one of the major limitations of CNEP is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on CNEP. One of the major areas of research is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of CNEP. Additionally, further research is needed to elucidate the mechanism of action of CNEP and its potential applications in the treatment of various neurological disorders. Furthermore, research is needed to improve the solubility and bioavailability of CNEP, which can enhance its efficacy in vivo.
Métodos De Síntesis
The synthesis of CNEP involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure CNEP.
Aplicaciones Científicas De Investigación
CNEP has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. CNEP has been shown to exhibit potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
(4-chloro-2-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-4-3-10(14)9-12(11)17(19)20/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPLXVIIATQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)


![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)


![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)




![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)